4-tert-Butylcyclohexano-15-crown-5
Description
Historical Context and Evolution of Crown Ether Research
The journey of crown ethers began in 1967 with the serendipitous discovery by Charles J. Pedersen, a chemist at DuPont. wikipedia.orgjove.com While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a byproduct that exhibited a remarkable ability to complex potassium cations. wikipedia.org This led to the synthesis and characterization of the first crown ether, dibenzo-18-crown-6. nobelprize.orgnih.gov Pedersen's seminal work, for which he shared the 1987 Nobel Prize in Chemistry, unveiled a new class of synthetic ligands capable of binding alkali metal cations. wikipedia.orgnobelprize.org
The term "crown" was coined by Pedersen to describe the resemblance of the molecule's structure when bound to a cation to a crown on a person's head. wikipedia.org The nomenclature, such as 18-crown-6 (B118740), indicates the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6). wikipedia.orgjetir.org These oxygen atoms, with their lone pairs of electrons, create a hydrophilic interior cavity that can coordinate with cations, while the exterior of the ring remains hydrophobic. wikipedia.orgjove.com This unique structure allows crown ethers to dissolve ionic salts in nonpolar organic solvents, a property that has made them invaluable in phase transfer catalysis. wikipedia.orgjove.com
The initial discovery spurred further research by chemists like Jean-Marie Lehn and Donald J. Cram, who expanded upon Pedersen's work by designing and synthesizing more complex, three-dimensional molecules. nobelprize.orgnumberanalytics.com Lehn developed cryptands, which are cage-like molecules that can completely encapsulate a cation, leading to even greater selectivity. wikipedia.orgopenedition.org Cram's work focused on "host-guest" chemistry, creating molecules that could selectively bind to other specific molecules, mimicking biological processes. nobelprize.orgnumberanalytics.com Their collective contributions, recognized with the 1987 Nobel Prize in Chemistry alongside Pedersen, laid the foundation for the field of supramolecular chemistry, which studies the non-covalent interactions between molecules. nobelprize.orgnumberanalytics.com
The evolution of crown ether research has seen a shift from the synthesis of simple macrocycles to the design of more sophisticated, functionalized derivatives. iipseries.org By adding various substituents to the crown ether framework, researchers can fine-tune their properties, such as solubility, binding selectivity, and reactivity. This has led to the development of a vast array of substituted crown ethers with tailored applications in diverse fields.
Structural Characteristics of 4-tert-Butylcyclohexano-15-crown-5
The chemical compound this compound is a derivative of the 15-crown-5 (B104581) macrocycle. Its structure consists of a 15-membered ring containing five oxygen atoms, with a tert-butylcyclohexano group fused to the macrocyclic framework.
| Property | Value |
| Molecular Formula | C18H34O5 |
| Molecular Weight | 330.46 g/mol |
| Density | 1.08 g/mL at 20 °C |
| Physical State | Not specified, likely a liquid or low-melting solid |
The 15-crown-5 parent structure is known for its affinity for sodium cations, as the cavity size of the ether ring is well-suited to accommodate the ionic radius of Na+. wikipedia.org The presence of the cyclohexano ring introduces conformational rigidity to the otherwise flexible crown ether macrocycle. The tert-butyl group, a bulky substituent, is positioned on this cyclohexyl ring.
Significance of the Cyclohexano and tert-Butyl Moieties in Macrocyclic Design
The incorporation of cyclohexano and tert-butyl groups into the crown ether structure is a deliberate design choice that imparts specific and advantageous properties to the molecule.
The cyclohexano moiety introduces a degree of rigidity to the macrocyclic ring. While the parent crown ethers are relatively flexible, the fused cyclohexane (B81311) ring restricts conformational changes. This pre-organization of the ligand can lead to enhanced selectivity in cation binding. The stereochemistry of the cyclohexano ring (cis or trans isomers) can also influence the shape of the cavity and, consequently, its binding preferences. The synthesis of such derivatives often starts from substituted catechols or by the hydrogenation of the aromatic rings of benzo-crown ethers. iipseries.orgchemicalbook.comchemicalbook.com
The tert-butyl group is a sterically demanding substituent that significantly influences the molecule's properties. chemrxiv.org Its bulkiness can:
Influence Complex Stability: The steric hindrance provided by the tert-butyl group can affect the kinetics and thermodynamics of cation complexation. It can create a more defined and sterically shielded binding site.
Direct Molecular Assembly: In the context of supramolecular chemistry, bulky groups like the tert-butyl group can play a crucial role in directing the self-assembly of larger molecular architectures. researchgate.net
The combination of the cyclohexano ring's rigidity and the tert-butyl group's steric bulk and lipophilicity in this compound results in a macrocycle with tailored properties for specific applications, distinguishing it from the parent 15-crown-5.
Overview of Research Trajectories for Substituted Crown Ethers
Research into substituted crown ethers has followed several key trajectories, aiming to expand their utility beyond simple cation binding.
Enhanced Selectivity and Affinity: A primary focus has been on modifying the crown ether structure to achieve higher selectivity for specific cations. This is crucial for applications such as ion-selective electrodes, sensors, and separation processes. jetir.org The introduction of substituents can alter the electronic properties of the oxygen atoms and the conformational flexibility of the ring, thereby fine-tuning the binding characteristics. iipseries.org
Functionalization for Specific Applications: Researchers are increasingly incorporating functional groups onto the crown ether framework to impart new functionalities. iipseries.org For example, the attachment of chromophores or fluorophores has led to the development of optical sensors that signal the presence of a target ion through a change in color or fluorescence. researchgate.net The introduction of polymerizable groups allows for the creation of crown ether-based polymers and resins for applications in chromatography and ion exchange. sigmaaldrich.comsigmaaldrich.com
Chiral Crown Ethers for Enantiomeric Recognition: The synthesis of chiral crown ethers has opened up possibilities for enantiomeric recognition and separation. These molecules can differentiate between the enantiomers of chiral organic ammonium (B1175870) salts and other chiral guests, which is of significant interest in the pharmaceutical and fine chemical industries. jetir.org
Switchable and Responsive Systems: A more advanced research direction involves the design of crown ethers that can be switched between different states with varying binding properties. researchgate.net This can be achieved by incorporating photo-responsive or redox-active units into the macrocyclic structure, allowing for external control over the binding and release of guest molecules.
Applications in Catalysis and Synthesis: Substituted crown ethers continue to be explored as powerful phase transfer catalysts, facilitating reactions between reagents in immiscible phases. jetir.orgresearchgate.net Their ability to solubilize and activate anionic reagents in organic solvents has been exploited in a wide range of organic transformations. jove.comnih.gov
In essence, the field has moved from the initial discovery of a novel class of ligands to the rational design and synthesis of highly specialized molecular tools with a broad spectrum of applications in chemistry, materials science, and beyond. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h15-17H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVODGFVKTPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391140 | |
| Record name | 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17454-49-8 | |
| Record name | 17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcyclohexano-15-crown-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization of 4 Tert Butylcyclohexano 15 Crown 5 and Its Cation Complexes
Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of 4-tert-butylcyclohexano-15-crown-5 and how they are affected by cation complexation. These techniques are particularly sensitive to the conformation of the crown ether and the coordination of the cation to the oxygen atoms of the polyether ring.
The interaction between the cation and the oxygen atoms of the crown ether ring leads to significant changes in the vibrational spectrum. The C-O-C stretching and bending vibrations are particularly sensitive to complexation. When a cation coordinates to the oxygen atoms, the force constants of these bonds are altered, resulting in shifts in their vibrational frequencies.
For instance, the asymmetric C-O-C stretching mode, typically observed in the 1100 cm⁻¹ region in the free crown ether, often shifts to lower frequencies upon complexation. This shift is a direct indication of the coordination of the cation to the ether oxygens. The magnitude of this shift can also provide insights into the strength of the interaction.
Similarly, changes in the C-C stretching vibrations of the cyclohexano and crown ether rings can be observed. These shifts, although generally smaller than those of the C-O-C modes, reflect the conformational rearrangements that occur upon cation binding.
Interactive Table: Representative FTIR Spectral Shifts of this compound upon Cation Complexation
| Vibrational Mode | Frequency (Free Ligand, cm⁻¹) | Frequency (Complexed, cm⁻¹) | Shift (Δν, cm⁻¹) |
| ν_as(C-O-C) | ~1120 | ~1100 | -20 |
| ν_s(C-O-C) | ~1090 | ~1080 | -10 |
| Ring Breathing | ~850 | ~865 | +15 |
Note: The values presented are illustrative and can vary depending on the specific cation and experimental conditions.
Crown ethers are known for their conformational flexibility. researchgate.net In the uncomplexed state, this compound can exist as a mixture of different conformers in solution. Vibrational spectroscopy can be used to study these conformational equilibria. For instance, the presence of multiple bands in certain regions of the spectrum can indicate the coexistence of different conformers.
Upon complexation, the crown ether typically adopts a more rigid conformation to accommodate the cation within its cavity. This conformational change is reflected in the vibrational spectrum. The appearance of new bands and the sharpening of existing bands are often observed, indicating the stabilization of a single, well-defined conformation in the complex. The specific conformation adopted depends on the size and charge of the cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. It provides information about the chemical environment of individual atoms, allowing for a detailed analysis of the complexation process.
The binding of a cation to this compound induces significant changes in the chemical shifts of the protons and carbon atoms of the crown ether. nih.gov These chemical shift perturbations (CSPs) are a direct consequence of the changes in the electronic environment of the nuclei upon complexation. nih.gov
The protons and carbons of the polyether ring are particularly sensitive to cation binding. The downfield shift of the signals corresponding to the CH₂-O groups is a clear indication of the coordination of the oxygen atoms to the cation. The magnitude of the CSPs can be used to determine the stoichiometry of the complex and to calculate the association constant for the binding process. By monitoring the chemical shifts as a function of the cation concentration, a binding isotherm can be constructed.
Interactive Table: Illustrative ¹H NMR Chemical Shift Perturbations (Δδ) for this compound upon Cation Complexation
| Proton | δ (Free Ligand, ppm) | δ (Complexed, ppm) | Δδ (ppm) |
| -OCH₂CH₂O- | ~3.65 | ~3.80 | +0.15 |
| Cyclohexyl-CH | ~1.2-1.8 | ~1.3-2.0 | +0.1-0.2 |
| tert-Butyl | ~0.85 | ~0.88 | +0.03 |
Note: The values presented are for illustrative purposes and can vary depending on the cation, solvent, and temperature.
NMR spectroscopy can also provide information about the dynamics of the complexation process. The rate of exchange between the free and complexed states of the crown ether can be determined by analyzing the line shapes of the NMR signals.
If the exchange is fast on the NMR timescale, a single, population-weighted average signal is observed for each nucleus. As the concentration of the cation is increased, this signal shifts from the position of the free ligand to that of the complex. If the exchange is slow, separate signals for the free and complexed species are observed. In the intermediate exchange regime, the signals are broadened.
By studying the temperature dependence of the NMR spectra, it is possible to determine the kinetic parameters for the association and dissociation of the complex. This information is crucial for understanding the mechanism of ion transport and recognition.
Electronic Spectroscopy (e.g., UV-Vis) for Electronic Structure and Charge Transfer (if applicable)
While this compound itself does not have strong chromophores in the UV-visible region, its complexation with certain cations can sometimes lead to the appearance of new absorption bands. These bands can arise from charge-transfer interactions between the electron-rich crown ether and an electron-accepting cation.
However, for simple alkali and alkaline earth metal cations, significant charge-transfer bands are not typically observed. The electronic interactions are primarily electrostatic in nature. In such cases, UV-Vis spectroscopy may be of limited use for directly studying the complexation.
In cases where the crown ether is functionalized with a chromophoric group, UV-Vis spectroscopy can be a valuable tool. The complexation of a cation can perturb the electronic structure of the chromophore, leading to shifts in its absorption spectrum. This principle is often used in the design of colorimetric sensors for cations.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying systems with unpaired electrons, such as paramagnetic metal ions complexed with organic ligands. It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center.
The interaction between a paramagnetic metal ion and this compound can be investigated using EPR spectroscopy to determine the spin state of the metal and to probe the nature of the metal-ligand bonding. The parameters extracted from an EPR spectrum, such as the g-factor and hyperfine coupling constants, are sensitive to the geometry of the complex and the distribution of the unpaired electron's spin density.
While direct EPR studies on paramagnetic complexes of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on closely related systems involving the 15-crown-5 (B104581) moiety. For instance, a study on a nickel(III)-hydroxo complex, [Na(15c5)][Ni(PS3″)(OH)], utilized X-band EPR spectroscopy to characterize the paramagnetic Ni(III) center. The investigation revealed a rhombic EPR signal at 77 K, which is characteristic of a low-spin d7 system with an S = 1/2 spin state. The simulation of the spectrum yielded g values of g1 = 2.33, g2 = 2.09, and g3 = 2.04, confirming the low-spin configuration of the nickel(III) ion within the coordination sphere.
Such studies demonstrate the capability of EPR to precisely determine the spin state of a complexed metal ion. The g-values are influenced by the symmetry of the ligand field around the metal ion. Therefore, for a hypothetical paramagnetic complex of this compound, the EPR spectrum would be expected to reflect the specific geometry imposed by the crown ether cavity and the axial ligands, if any. The tert-butyl group on the cyclohexane (B81311) ring is not expected to directly influence the electronic environment of the complexed metal ion but rather its solubility and steric interactions.
The hyperfine structure, arising from the interaction of the unpaired electron with the magnetic moments of the metal nucleus and ligand atoms, can provide direct evidence of metal-ligand orbital mixing. The magnitude of the hyperfine coupling constants is indicative of the covalent character of the metal-ligand bond.
Mass Spectrometry for Identification of Complexes and Fragmentation Pathways
Mass spectrometry is an indispensable tool for the identification of metal-ligand complexes and for obtaining insights into their stability and structure through the analysis of their fragmentation patterns. Electrospray ionization (ESI) is a particularly soft ionization technique that allows for the transfer of intact, non-covalent complexes from solution to the gas phase for mass analysis.
The identification of cation complexes of this compound is readily achieved by observing the mass-to-charge ratio (m/z) of the corresponding adduct ions. The molecular formula of this compound is C18H34O5, with a monoisotopic mass of approximately 330.24 Da. The formation of complexes with various cations can be confirmed by the detection of ions corresponding to [M + Cat]+, where M is the crown ether and Cat is the cation.
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]+ | 331.24791 |
| [M+Na]+ | 353.22985 |
| [M+K]+ | 369.20379 |
| [M+NH4]+ | 348.27445 |
| [M-H]- | 329.23335 |
While the identification of the intact complex is straightforward, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to study the fragmentation pathways. These pathways provide valuable structural information. For crown ether complexes, fragmentation typically involves the loss of neutral units from the polyether chain or the dissociation of the entire ligand from the cation.
Although specific experimental fragmentation data for this compound complexes were not found in the surveyed literature, general fragmentation behaviors of crown ethers can be discussed. Studies on other crown ethers, such as benzo-15-crown-5 (B77314) derivatives, show that increasing the cone voltage in the ESI source can lead to "in-source" fragmentation. The stability of the complexes, often influenced by the match between the cation size and the crown ether cavity, plays a significant role in the observed fragmentation. For example, less stable complexes, like those with copper, have been observed to fragment more readily than the more stable alkali metal complexes. It is also known that sandwich complexes, of the type [M(Crown)2]+, can be formed and identified by ESI-MS.
For a complex of this compound, such as [M+Na]+, a plausible fragmentation pathway under CID conditions would involve the sequential loss of ethylene (B1197577) oxide units (C2H4O, 44 Da) from the polyether ring. The cyclohexane and tert-butyl moieties would likely remain intact or fragment through characteristic hydrocarbon losses. The relative abundance of the fragment ions would depend on the stability of the complex and the energy of the collision.
Theoretical and Computational Investigations of 4 Tert Butylcyclohexano 15 Crown 5 Complexation
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular and Electronic Structures
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of molecules.
A crucial first step in the computational study of 4-tert-butylcyclohexano-15-crown-5 would be the optimization of its various possible conformations. The presence of the flexible 15-crown-5 (B104581) macrocycle and the bulky tert-butyl group on the cyclohexane (B81311) ring leads to a complex potential energy surface with numerous local minima. The cyclohexane can exist in chair and boat conformations, and the tert-butyl group can be in either an axial or equatorial position, with the latter being sterically favored. Furthermore, the 15-crown-5 ether ring itself has multiple conformations.
Computational studies on the parent 15-crown-5 have shown that the arrangement of the ether oxygen atoms is crucial for cation binding. The introduction of the 4-tert-butylcyclohexano moiety would be expected to influence the conformational preferences of the crown ether ring, potentially pre-organizing it for specific guest binding. The optimization of complexes with various cations (e.g., alkali metal ions like Li⁺, Na⁺, K⁺) would reveal how the ligand geometry adapts to accommodate the guest ion, including the specific coordination distances between the oxygen atoms and the cation.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and non-covalent interactions. In the context of this compound complexes, a QTAIM analysis would be used to characterize the interactions between the crown ether and a complexed cation. This would involve locating the bond critical points (BCPs) between the oxygen atoms of the ether and the guest ion. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of the ion-dipole interactions. This analysis could provide a detailed picture of the charge distribution within the complex and how it is perturbed upon complexation.
One of the most significant contributions of computational chemistry to crown ether research is the ability to predict binding energies and, consequently, selectivity. The binding energy for the complexation of a cation (M⁺) by the crown ether (L) in the gas phase is typically calculated as:
ΔE_binding = E_complex - (E_ligand + E_ion)
Where E_complex, E_ligand, and E_ion are the electronic energies of the complex, the free ligand, and the free ion, respectively. By calculating the binding energies for a series of different cations, a selectivity profile can be established. For 15-crown-5, there is a known selectivity for Na⁺ due to the good match between the cation size and the cavity size of the crown ether. The presence of the 4-tert-butylcyclohexano substituent could subtly alter this selectivity by modifying the electronic properties and conformational rigidity of the crown ether ring.
A hypothetical data table for the gas-phase binding energies of this compound with various alkali metal ions, as would be determined by DFT calculations, is presented below.
| Cation | Ionic Radius (Å) | Calculated Binding Energy (kcal/mol) |
| Li⁺ | 0.76 | Data not available |
| Na⁺ | 1.02 | Data not available |
| K⁺ | 1.38 | Data not available |
| Rb⁺ | 1.52 | Data not available |
| Cs⁺ | 1.67 | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined from specific DFT calculations.
Molecular Dynamics Simulations of Host-Guest Systems in Solution and Gas Phase
While quantum chemical calculations provide detailed information on static systems, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of these host-guest systems over time, particularly in a solvent environment.
MD simulations can track the conformational changes of the this compound ligand in both its free and complexed states. This would reveal the dynamic interplay between the different conformations and how this is influenced by the presence of a guest ion and the surrounding solvent molecules.
MD simulations can be used to visualize the process of a cation approaching and binding to the crown ether, as well as its subsequent release. By analyzing the trajectories of these events, researchers can understand the mechanisms of ion transport and recognition. This would involve monitoring the distance between the ion and the center of the crown ether cavity over time and analyzing the free energy profile along this reaction coordinate. Such simulations could reveal the energy barriers for association and dissociation, providing a more complete picture of the complexation dynamics.
Predictive Modeling of Complexation Behavior and Ligand Design
Predictive modeling of the complexation behavior of this compound is primarily achieved through a combination of Quantitative Structure-Property Relationship (QSPR) studies, molecular mechanics, and quantum mechanical calculations, most notably Density Functional Theory (DFT).
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules from their structural features. For the broader class of 15-crown-5 ethers, QSPR models have been developed to predict their complex stability constants (log K) with various cations. These models correlate descriptors of the crown ether's structure—such as topological, electronic, and geometric parameters—with their experimentally determined binding affinities. For instance, a study on a diverse set of 15-crown-5 ethers demonstrated that models based on constitutional and topological descriptors could predict the stability constants for complexes with Li⁺ and Na⁺ cations with a reasonable degree of accuracy. The predictive performance of such models is often evaluated using statistical metrics like the coefficient of determination (R²) and the root-mean-square error (RMSE). For a series of 15-crown-5 ether complexes, R² values in the range of 0.75 to 0.87 and RMSE values between 0.32 and 0.49 for log K have been reported, indicating a solid predictive capability. researchgate.net
Molecular Mechanics and Molecular Dynamics (MD) Simulations offer a dynamic perspective on the complexation process. These methods are used to explore the conformational landscape of both the free ligand and its complexes. For this compound, the presence of the bulky tert-butyl group and the fused cyclohexane ring introduces significant conformational constraints compared to the parent 15-crown-5. MD simulations can model the interactions of the crown ether with solvent molecules and ions, providing insights into the thermodynamics and kinetics of complex formation. These simulations are instrumental in understanding how the stereochemistry of the cyclohexyl group (cis or trans isomers) influences the preorganization of the ligand for cation binding.
Density Functional Theory (DFT) calculations provide a higher level of theoretical insight into the electronic structure and energetics of complexation. DFT is widely used to calculate the binding energies of crown ether complexes with various cations. These calculations can elucidate the nature of the ion-ligand interactions, including the contributions of electrostatics and polarization. For example, DFT studies on related crown ethers have shown that the selectivity for certain alkali metal ions is a delicate balance between the "fit" of the cation within the crown ether cavity and the solvation energies of the cation and the complex. By calculating the binding energies for a series of cations (e.g., Li⁺, Na⁺, K⁺), a theoretical selectivity trend can be established. This information is invaluable for ligand design, as modifications to the crown ether structure, such as the introduction of different substituent groups, can be modeled to enhance selectivity for a target cation.
The insights gained from these predictive models are pivotal for the rational design of new ligands based on the this compound scaffold. For instance, if a higher selectivity for a specific ion is desired, computational models can be used to screen virtual libraries of modified ligands to identify candidates with improved binding properties before undertaking their synthesis and experimental testing.
Comparison of Theoretical Predictions with Experimental Observables
The validation and refinement of theoretical models hinge on the comparison of their predictions with experimental data. For this compound and its complexes, key experimental observables include stability constants, complexation enthalpies and entropies, and structural parameters from X-ray crystallography and NMR spectroscopy.
The table below illustrates the type of comparison that is made between theoretical and experimental data for a related crown ether system, showcasing the general agreement that can be achieved.
| Cation | Theoretical Binding Energy (kcal/mol, DFT) | Experimental Stability Constant (log K) |
| Li⁺ | -39.4 | 2.5 |
| Na⁺ | -35.2 | 3.1 |
| K⁺ | -28.9 | 2.8 |
| Note: The data in this table is representative for a 15-crown-5 system and is intended for illustrative purposes to demonstrate the comparison between theoretical and experimental values. Specific data for this compound was not available in the search results. |
DFT calculations have been successfully used to predict the selectivity trend of crown ethers for alkali metal cations. For instance, studies on 12-crown-4 (B1663920) derivatives have shown that the calculated binding energies correctly predict the preference for Li⁺ over Na⁺ and K⁺ in the gas phase, which is in good agreement with experimental observations. atlantis-press.com Similar studies on other functionalized crown ethers have also demonstrated the power of DFT in explaining experimentally observed extraction orders for various metal ions. researchgate.net
Applications of 4 Tert Butylcyclohexano 15 Crown 5 in Advanced Chemical Separations
Liquid-Liquid Solvent Extraction Systems
In liquid-liquid extraction, 4-tert-butylcyclohexano-15-crown-5 functions as a selective extractant, transferring target ions from an aqueous phase to an immiscible organic phase. The tert-butyl group enhances its solubility in organic diluents, a crucial property for an effective extraction solvent.
Technetium (TcO₄⁻) Extraction from Aqueous Media
The separation of the pertechnetate (B1241340) anion (TcO₄⁻), a mobile and long-lived fission product (⁹⁹Tc), from alkaline nuclear waste is a significant challenge in environmental remediation. Research has explored the use of this compound for this purpose, although it has shown lower efficacy compared to larger crown ethers.
In a comparative study, this compound was evaluated alongside other crown ethers for its ability to extract TcO₄⁻ from simulated Hanford tank waste. The results indicated that 18-crown-6 (B118740) derivatives, such as dicyclohexano-18-crown-6 (B99776) (DCH18C6) and bis-4,4'(5')[(tert-butyl)cyclohexano]-18-crown-6, provided stronger extraction of pertechnetate than this compound. osti.gov The extraction performance, represented by the extraction ratio (E), was lower for the 15-crown-5 (B104581) derivative in the tested solvent system. osti.gov
Below is a data table comparing the extraction performance of various crown ethers from a Neutralized Current Acid Waste (NCAW) simulant.
| Crown Ether (0.04 M) | Extraction Ratio (E) of TcO₄⁻ |
| This compound | ~0.2 |
| Dicyclohexano-21-crown-7 | ~0.4 |
| bis-4,4'(5')[(tert-butyl)cyclohexano]-18-crown-6 | ~1.5 |
| Dicyclohexano-18-crown-6 | ~2.5 |
| Data sourced from a study using a 2:1 vol/vol blend of 2-octanone (B155638)/Isopar® M as the diluent. osti.gov |
Rare-Earth Element (REE) Separation and Grouping
The selective separation of rare-earth elements (REEs) is critical for producing high-purity materials for technological applications. Patents have identified this compound as a potential carrier molecule for the separation of rare earth metals. google.comgoogle.com Its application is envisioned in systems like supported liquid membranes, where the crown ether selectively binds and transports specific REE ions across a membrane. google.com The principle relies on the ability of the crown ether to form complexes with REE cations, facilitating their removal from a feed solution. google.com However, detailed public studies quantifying its specific selectivity or efficiency for individual REEs in liquid-liquid extraction systems are not as prevalent as for other applications.
Selective Extraction of Alkali and Alkaline Earth Metal Ions in Nuclear Waste Streams
The primary mechanism by which this compound and similar crown ethers extract anions like pertechnetate from alkaline nuclear waste is through the co-extraction of alkali metal cations. osti.gov These waste streams contain very high concentrations of sodium (Na⁺) and potassium (K⁺) salts. osti.gov The crown ether, dissolved in the organic phase, complexes with an alkali metal cation at the aqueous-organic interface. This newly formed cationic complex, [M(CE)]⁺, then requires a counter-anion to achieve charge neutrality, allowing it to be extracted into the organic phase. The large, soft pertechnetate anion (TcO₄⁻) is a favorable counter-ion for the large, soft [M(CE)]⁺ complex. osti.gov
Patents also list this compound as a complexing agent capable of interacting with a broad range of alkali metals (lithium, sodium, potassium, rubidium, cesium) and alkaline earth metals (magnesium, calcium, strontium, barium), underscoring its versatility in cation binding. google.com.pg
Optimization of Diluents and Modifiers for Extraction Efficiency
The efficiency of a liquid-liquid extraction system is highly dependent on the composition of the organic phase, which includes the extractant (crown ether), a diluent, and often a modifier. The diluent serves as the bulk solvent, while the modifier can improve the solubility of the crown ether and its metal complexes, preventing the formation of a third phase.
For the extraction of pertechnetate, a diluent system composed of 2-octanone and Isopar® M (an isoparaffinic kerosene) was used to test this compound. osti.gov The choice of a lipophilic crown ether, one with a tendency to remain in the solvent, is critical for the stability of the extraction system. google.com The tert-butyl group on the cyclohexano ring enhances this lipophilicity. google.com Research efforts focus on using non-halogenated and non-volatile modifiers to create more environmentally benign and safer extraction processes. osti.gov In some specialized membrane applications, non-ionic surfactants may also be added to stabilize the carrier liquid. google.com
Mechanistic Studies of Extraction Processes at the Interface
The mechanism for the extraction of pertechnetate from alkaline waste by this compound is a well-postulated ion-pair extraction process that occurs at the liquid-liquid interface. osti.gov
The process can be represented by the following equilibrium: M⁺(aq) + TcO₄⁻(aq) + CE(org) ⇌ [M(CE)]TcO₄ osti.gov
In this model:
The crown ether (CE) resides in the organic phase (org).
An alkali metal cation (M⁺), abundant in the aqueous (aq) waste stream, is complexed by the crown ether at the interface.
This large, charge-diffuse cation complex, [M(CE)]⁺, pairs with the pertechnetate anion (TcO₄⁻).
The resulting neutral ion-pair, [M(CE)][TcO₄], is sufficiently lipophilic to be extracted into the organic phase.
The stripping, or back-extraction, of the technetium from the organic solvent is achieved by reversing this equilibrium. Contacting the loaded organic phase with deionized water, which has a very low concentration of cations, promotes the dissociation of the complex, releasing the alkali metal pertechnetate into the new aqueous phase and regenerating the free crown ether in the organic phase. osti.gov
Solid-Phase Extraction and Adsorbent Development
Beyond liquid-liquid systems, this compound is utilized in solid-phase extraction (SPE) methodologies. In this context, the crown ether is typically immobilized onto or within a solid support material to create a selective adsorbent.
One prominent application is in supported liquid membranes (SLMs). In an SLM, a microporous solid support is impregnated with a liquid carrier phase containing the extractant, such as this compound. google.com This configuration combines the selectivity of liquid-liquid extraction with the physical stability of a solid material. The SLM acts as a selective barrier, allowing the crown ether to bind and transport target ions (such as pertechnetate or rare earth metals) from a feed solution on one side to a stripping solution on the other. google.com
Additionally, patents describe methods where complexing agents, including this compound, are adsorbed onto non-ionic solid supports. google.com.pg These functionalized materials can then be packed into columns for use in solid-phase extraction processes, such as for the purification of radiopharmaceuticals. google.com.pgjustia.com This approach effectively traps target species from a liquid passed through the column, allowing for their separation and concentration.
Immobilization of this compound onto Solid Supports
To be effectively used in practical separation applications, this compound is often immobilized onto solid supports. This approach combines the selectivity of the crown ether with the physical stability and ease of handling of a solid material. Common solid supports include silica (B1680970) gel and various polymers.
The immobilization process typically involves creating a covalent bond between the crown ether molecule and the support material. For silica gel, this can be achieved by first modifying the silica surface with a linker molecule that can then react with a functionalized version of the crown ether. For instance, a carboxy-functionalized derivative of a benzo-15-crown-5 (B77314) has been successfully immobilized on a poly(styrene/divinylbenzene) resin. researchgate.net This "drift-type" catalyst could be adsorbed onto the resin through an ion-pair formation and later released into the reaction solution under specific pH conditions. researchgate.net While this example uses a benzo derivative, similar strategies can be applied to cyclohexano crown ethers. The synthesis of such immobilized catalysts allows for their recovery and reuse, which is economically and environmentally beneficial. researchgate.net
Another approach involves the co-condensation of an organosilane modified with the crown ether and a silica precursor like tetraethoxysilane (TEOS). This method has been used to immobilize ionic liquids onto silica gel, suggesting its potential for creating silica-based materials with covalently attached this compound. researchgate.net The porous nature of silica gel can also offer a protective environment for the immobilized crown ether, enhancing its stability.
Design of Selective Adsorbents for Ion Removal
Once immobilized, this compound can act as a selective adsorbent for the removal of specific ions from aqueous solutions. The selectivity of these adsorbents is primarily determined by the "size-fit" relationship between the crown ether's cavity and the ionic radius of the target cation. The 15-crown-5 ether cavity is known to be well-suited for complexing with Na⁺ ions.
The effectiveness of these adsorbents is quantified by their adsorption capacity and selectivity. The following table illustrates typical data that would be collected in such studies, though specific values for this compound require further research.
| Adsorbent Material | Target Ion | Adsorption Capacity (mg/g) | Conditions |
| SBA-15 Silica | In(III) | 2036 | pH 6.0, 22 °C, 60 min |
| Titanosilicate ETS-10 | In(III) | 366 | pH 3.0, 22 °C, 60 min |
| This table presents data for indium ion adsorption on SBA-15 and ETS-10 to illustrate the type of data generated in adsorption studies. nih.gov Similar studies are needed for this compound based adsorbents. |
Membrane-Based Separation Processes
Membrane-based separation processes offer a continuous and energy-efficient alternative to traditional separation methods. The incorporation of this compound into membranes can impart high selectivity for specific ions.
Facilitated Transport Membranes utilizing this compound
In facilitated transport membranes, a carrier molecule, such as this compound, is embedded within the membrane matrix. This carrier selectively binds with the target ion at the feed side of the membrane, transports it across the membrane, and releases it on the permeate side. This process significantly enhances the transport of the target ion compared to simple diffusion.
Polymer inclusion membranes (PIMs) are a common type of facilitated transport membrane. nih.govmdpi.com These membranes are typically prepared by casting a solution containing a base polymer (e.g., polyvinyl chloride - PVC or cellulose (B213188) triacetate - CTA), a plasticizer, and the carrier molecule. ijamrsd.comresearchgate.net The carrier is physically entrapped within the polymer matrix. Studies on PIMs containing 15-crown-5 have demonstrated their effectiveness in transporting sodium ions. For instance, a PIM composed of cellulose triacetate, 2-nitrophenyl pentyl ether as a plasticizer, and 15-crown-5 as the carrier showed a sodium fixation of 87%.
Permeability and Selectivity Studies for Ion Transport
The performance of facilitated transport membranes is evaluated based on the permeability and selectivity of the target ions. Permeability refers to the rate at which an ion passes through the membrane, while selectivity is the ratio of the permeability of the target ion to that of other ions present in the feed solution.
The transport of metal ions through PIMs is a complex process influenced by both physical diffusion within the membrane and the chemical reaction kinetics at the membrane-solution interfaces. ijamrsd.com The selectivity of a crown ether-based membrane is highly dependent on the "size-fit" principle. The 15-crown-5 cavity has a diameter that closely matches the ionic diameter of the sodium ion, leading to strong complexation and, consequently, high selectivity for Na⁺ over other alkali metal ions like potassium (K⁺) and lithium (Li⁺).
The following table presents hypothetical permeability and selectivity data for a this compound based PIM, illustrating the expected trends based on the known selectivity of 15-crown-5 ethers.
| Ion | Permeability Coefficient (m/s) | Selectivity (Na⁺/Ion) |
| Na⁺ | 5.0 x 10⁻⁸ | 1.0 |
| K⁺ | 1.0 x 10⁻⁹ | 50.0 |
| Li⁺ | 5.0 x 10⁻¹⁰ | 100.0 |
| Mg²⁺ | < 1.0 x 10⁻¹¹ | > 5000 |
| Ca²⁺ | < 1.0 x 10⁻¹¹ | > 5000 |
| This table is illustrative and presents expected trends. Actual values would need to be determined experimentally. |
Phase-Transfer Catalysis in Organic Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. capes.gov.br Crown ethers, including this compound, can function as effective phase-transfer catalysts.
The crown ether captures a cation from the aqueous phase, forming a lipophilic complex that can then migrate into the organic phase. This complex carries the associated anion into the organic phase, where it can react with the organic substrate. This process enhances reaction rates and allows reactions to be carried out under milder conditions.
Enhancement of Reaction Rates and Yields for Challenging Transformations
The use of this compound as a phase-transfer catalyst can lead to significant improvements in reaction rates and yields, particularly for challenging transformations where the reactants have very low mutual solubility.
A notable example is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. capes.gov.br When the alkoxide is in the aqueous phase and the alkyl halide is in the organic phase, the reaction is often slow. The addition of a catalytic amount of this compound can dramatically accelerate the reaction by transporting the alkoxide ion into the organic phase.
Research on a related compound, 4′-carboxybenzo-15-crown-5, has shown that it is a more effective catalyst in the oxidation of benzhydrol than other crown ethers like 15-crown-5 and 18-crown-6. researchgate.net This suggests that the specific structure of the crown ether, including its substituents, plays a crucial role in its catalytic activity.
The following table provides hypothetical data illustrating the potential enhancement of reaction yield and reduction in reaction time for a challenging nucleophilic substitution reaction using this compound as a phase-transfer catalyst.
| Reaction | Catalyst | Reaction Time (h) | Yield (%) |
| R-Br + K-OPh -> R-OPh | None | 48 | < 5 |
| R-Br + K-OPh -> R-OPh | This compound (1 mol%) | 4 | 95 |
| This table is illustrative, demonstrating the expected catalytic effect. R-Br represents an alkyl bromide and K-OPh represents potassium phenoxide. |
Role in Interfacial Reactions and Organic-Inorganic Coupling
The compound this compound plays a significant role as an interfacial agent, particularly in phase-transfer catalysis and the coupling of organic and inorganic species. Its unique molecular structure, featuring a hydrophobic tert-butylcyclohexano group and a hydrophilic polyether ring, allows it to function at the boundary between immiscible phases, such as an aqueous and an organic phase. This enables the transport of inorganic ions into an organic medium where they can react with organic substrates.
The primary mechanism involves the crown ether's ability to selectively complex with specific cations. The 15-crown-5 ether cavity is particularly suited for cations like sodium (Na⁺) and potassium (K⁺). By encapsulating the cation, the crown ether effectively shields its charge, and the lipophilic exterior of the complex allows it to be soluble in nonpolar organic solvents. This process is fundamental to its function in both interfacial reactions and organic-inorganic coupling.
Facilitating Interfacial Reactions through Phase-Transfer Catalysis
In heterogeneous reaction systems, where reactants are in different, immiscible phases (e.g., a water-soluble inorganic salt and an organic-soluble substrate), reactions are often slow due to the limited contact between the reactants at the interface. This compound acts as a phase-transfer catalyst by transporting the inorganic reactant across the phase boundary into the organic phase.
A notable application is in the solvent extraction of large anions from aqueous solutions into an organic solvent. researchgate.net For instance, in the separation of radioactive pertechnetate anions (TcO₄⁻) from nuclear waste simulants, the crown ether facilitates the transfer of the anion from the aqueous phase to an organic phase. researchgate.net The proposed mechanism involves the crown ether complexing with an alkali metal cation, such as Na⁺, present in the aqueous waste. researchgate.net This [Crown Ether-Na]⁺ complex then forms an ion pair with the pertechnetate anion, [Crown Ether-Na]⁺[TcO₄]⁻, which is sufficiently lipophilic to be extracted into the organic solvent. researchgate.net
While research has shown that other crown ethers, such as dicyclohexano-18-crown-6 (DCH18C6), may exhibit higher extraction efficiencies for pertechnetate, this compound is still recognized for this capability. researchgate.net The process is reversible, allowing for the stripping of the pertechnetate from the organic solvent using deionized water, which regenerates the crown ether for further use. researchgate.net
Enabling Organic-Inorganic Coupling
The ability of this compound to solubilize inorganic salts in organic solvents is a prime example of its role in organic-inorganic coupling. This is particularly valuable for reactions involving inorganic reagents that have poor solubility in organic media. A key application is in enhancing the solubility of inorganic fluorides, such as lithium fluoride (B91410) (LiF), in nonaqueous solvents.
In this context, the crown ether acts as a "cation receptor." It binds with the lithium cation (Li⁺), and the resulting complex, along with the fluoride anion (F⁻), becomes soluble in the organic solvent. This provides a source of reactive fluoride ions in a non-aqueous environment, which can be crucial for various synthetic applications, including the preparation of fluorinated organic molecules. This principle is also applied in the preparation of reactive [¹⁸F] fluoride for applications in radiochemistry, where the crown ether is listed among the phase-transfer catalysts used to shuttle the [¹⁸F]F⁻ ion into an organic medium for labeling reactions.
The effectiveness of this compound in these applications is summarized in the table below, which is based on findings reported in research literature and patents.
| Application Area | Role of this compound | Interacting Species | Mechanism | Research Findings |
| Interfacial Reactions | Phase-Transfer Catalyst in Liquid-Liquid Extraction | Cation: Na⁺Anion: Pertechnetate (TcO₄⁻) | Forms a lipophilic ion pair, [Crown Ether-Na]⁺[TcO₄]⁻, which is soluble in the organic phase. researchgate.netresearchgate.net | Functions as an extractant for pertechnetate from alkaline nuclear waste simulants, though other crown ethers may show higher efficiency. researchgate.net |
| Organic-Inorganic Coupling | Cation Receptor / Solubilizing Agent | Cation: Li⁺, K⁺Anion: Fluoride (F⁻), [¹⁸F]F⁻ | Complexes with the alkali metal cation, enabling the inorganic salt to dissolve in non-aqueous organic solvents. | Listed as a dissociating agent to enhance the solubility of inorganic fluorides in organic solvents for chemical synthesis and electrochemical applications. |
Future Research Directions and Translational Perspectives for 4 Tert Butylcyclohexano 15 Crown 5
Development of Next-Generation Functionalized Derivatives for Specific Separations
A significant area for future research lies in the rational design and synthesis of novel functionalized derivatives of 4-tert-butylcyclohexano-15-crown-5. While the parent molecule exhibits inherent selectivity, the introduction of specific functional groups onto the cyclohexano or tert-butyl moieties could dramatically enhance its affinity and specificity for target ions.
Future investigations could focus on:
Introduction of Ionizable Groups: Attaching acidic or basic functionalities could create dual-mode extractants capable of participating in both cation-exchange and coordination chemistry, potentially leading to highly selective separation systems.
Grafting of Chromogenic or Fluorogenic Moieties: The development of derivatives that exhibit a change in color or fluorescence upon complexation with a specific metal ion would be invaluable for creating new chemosensors. Research on boron dipyrrin (B1230570) (BDP) bearing crown ethers of varying cavity sizes has shown that coordination of metal ions can lead to fluorescence enhancement, a principle that could be applied to functionalized this compound.
Polymerizable Groups: Incorporating polymerizable functionalities, such as vinyl or styryl groups, would enable the permanent immobilization of the crown ether onto solid supports, leading to robust and reusable separation media.
Theoretical studies, such as those employing Density Functional Theory (DFT), could play a crucial role in predicting the binding energies and selectivities of these new derivatives, thereby guiding synthetic efforts. For instance, theoretical studies on 15-crown-5 (B104581) derivatives have shown that electron-donating groups can increase the selectivity for certain metal cations.
Integration into Hybrid Separation Technologies
The integration of this compound into hybrid separation technologies represents a promising approach to overcome the limitations of traditional solvent extraction methods. These integrated systems can offer improved efficiency, reduced solvent inventories, and the potential for continuous processing.
Future research in this area could explore:
Polymer Inclusion Membranes (PIMs): The incorporation of this compound into PIMs could lead to highly selective and stable membranes for targeted ion transport. The bulky tert-butyl group may enhance the compatibility of the crown ether with the polymer matrix and improve the long-term stability of the membrane.
Immobilization on Solid Supports: Covalently bonding or physically adsorbing this compound onto solid supports like silica (B1680970), chitosan, or other polymers can create highly effective solid-phase extraction (SPE) materials. For example, research on a chitosan-graft-benzo-15-crown-5-ether/PVA porous blend membrane has demonstrated a promising approach for lithium isotope adsorptive separation. acs.org Similarly, a porous crown-based resin incorporating 4′,4″(5″)-Di-tert-butyldicyclohexano-18-crown-6 has shown efficient capture of Strontium-90 from highly acidic wastewater. sigmaaldrich.com
Supercritical Fluid Extraction (SFE): The use of this compound in supercritical carbon dioxide (scCO2) could offer a green and efficient method for metal ion extraction. Studies with 15-crown-5 have shown that the addition of a CO2-philic counter-ion can significantly increase the recovery of alkali metals in SFE. rsc.org
| Technology | Potential Advantage | Relevant Research Finding |
| Polymer Inclusion Membranes (PIMs) | High selectivity and stability | The tert-butyl group can enhance compatibility with the polymer matrix. |
| Solid-Phase Extraction (SPE) | Reusability and ease of use | Chitosan-graft-benzo-15-crown-5-ether has been used for lithium isotope separation. acs.org |
| Supercritical Fluid Extraction (SFE) | Green and efficient extraction | The use of a CO2-philic counter-ion with 15-crown-5 enhances alkali metal recovery. rsc.org |
Exploration of New Application Domains in Environmental Remediation and Resource Recovery
While crown ethers have been extensively studied for nuclear waste remediation, the unique properties of this compound could be leveraged for a wider range of environmental and resource recovery applications.
Future research should target:
Selective Recovery of Precious and Strategic Metals: The recovery of valuable metals such as lithium, cobalt, and rare earth elements from electronic waste (e-waste) and industrial effluents is of growing economic and environmental importance. Studies on the extraction of lithium from spent lithium-ion batteries using 15-crown-5 suggest a potential application for this compound in this area. tudelft.nl
Removal of Toxic Heavy Metals: The development of systems based on this compound for the selective removal of toxic heavy metals like lead, cadmium, and mercury from contaminated water sources is a critical area of research.
Isotope Separation: Building on the success of other 15-crown-5 derivatives in lithium isotope separation, this compound could be investigated for its potential in separating isotopes of other elements. The cavity size of 15-crown-5 ethers is close to the ionic diameter of Li+, making them suitable for this application. acs.org
Advancements in In Situ Monitoring and Process Control for Separation Systems
A significant challenge in the practical implementation of separation processes is the lack of real-time monitoring and control. Future research should focus on developing methods to monitor the extraction process in situ when using this compound.
Potential avenues for investigation include:
Spectroscopic Techniques: The development of fiber-optic sensors based on functionalized this compound derivatives that change their spectroscopic properties upon complexation could allow for real-time monitoring of metal ion concentrations in the extraction phase.
Electrochemical Sensors: The immobilization of this compound on electrode surfaces could lead to the development of ion-selective electrodes for the continuous monitoring of target cations.
Microfluidic Platforms: Integrating separation systems based on this compound into microfluidic devices would allow for precise control over process parameters and facilitate in-line analysis.
Synergistic Approaches combining this compound with other Ligands or Materials
The combination of this compound with other extractants can lead to synergistic effects, where the separation efficiency of the combined system is greater than the sum of its individual components.
Future research in this area could focus on:
Synergistic Solvent Extraction (SSX): Investigating the synergistic effects of this compound with various acidic extractants (e.g., organophosphorus acids, carboxylic acids) for the selective extraction of a wider range of metal ions. A study on the synergistic extraction of trivalent lanthanides using tert-butylcyclohexano-15-crown-5 (tBC15C5) in combination with NaDDNS has already demonstrated this potential. scite.ai
Ionic Liquids as Synergists: The use of ionic liquids as the solvent phase in extraction systems with this compound can enhance extraction efficiency and selectivity. Research on benzo-15-crown-5 (B77314) in imidazolium-based ionic liquids has shown promising results for lithium extraction. mdpi.com
Nanomaterial Composites: The preparation of composite materials by incorporating this compound with nanomaterials like graphene oxide or carbon nanotubes could lead to adsorbents with exceptionally high surface areas and enhanced adsorption capacities.
| Synergistic System | Potential Benefit | Example Research |
| With Acidic Extractants | Enhanced selectivity for specific metal ions | Synergistic extraction of trivalent lanthanides with tBC15C5 and NaDDNS. scite.ai |
| With Ionic Liquids | Improved extraction efficiency and greener process | Benzo-15-crown-5 in imidazolium-based ionic liquids for lithium extraction. mdpi.com |
| With Nanomaterials | High surface area and adsorption capacity | Potential for novel composite adsorbents. |
Q & A
Q. What steps mitigate reproducibility challenges in crown ether synthesis?
- Methodological Answer : Publish detailed protocols in supplementary materials, including raw spectral data, solvent batch numbers, and equipment specifications. Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental transparency, such as reporting yields as averages of triplicate runs and providing failure cases (e.g., side reactions under specific conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
